1,3,5-Tribromo-2-iodobenzene
Overview
Description
Synthesis Analysis
The synthesis of polystannylated and polychloromercurio derivatives of 1,3,5-tribromo-2-iodobenzene has been achieved through reactions involving trimethylstannyl sodium and mercuric chloride. These reactions yield high-yielding derivatives, with the structure of tris(chloromercurio)benzenes confirmed by X-ray crystallography. Spectral properties and conversions to other derivatives like 1,3,5-trilithiobenzene highlight the compound's versatility in synthesis (Rot et al., 2000).
Molecular Structure Analysis
The electronic structure of related compounds, such as the 1,3,5-tridehydrobenzene triradical, reveals insights into the ground and excited states, with calculations indicating a tighter structure compared to neutral benzene due to unpaired electron interactions. This information, although indirectly related, suggests that the electronic configuration of 1,3,5-tribromo-2-iodobenzene could influence its reactivity and interactions in synthesis (Slipchenko & Krylov, 2003).
Chemical Reactions and Properties
Chemical transformations involving 1,3,5-tribromo-2-iodobenzene are significant due to the reactivity of bromo and iodo groups. These groups facilitate reactions such as halogen-metal exchange, coupling reactions, and nucleophilic substitutions, leading to a wide range of derivatives with varied functionalities. The synthesis of organoplatinum dendrimers using 1,3,5-triethynylbenzene building blocks exemplifies the complex chemistry that can be achieved starting from halogenated benzene derivatives (Leininger et al., 1998).
Scientific Research Applications
Synthesis of Organoplatinum Dendrimers
It is utilized as a building block in the synthesis of organoplatinum dendrimers with ethynylplatinum units in the main chain (Leininger, Stang, & Huang, 1998).
Polymer Chemistry and Organic Synthesis
1,3,5-triazidobenzenes, potentially derived from 1,3,5-Tribromo-2-iodobenzene, are used as new photoactive cross-linking reagents for polymer chemistry and in organic synthesis for preparing new organic magnetic materials (Chapyshev & Chernyak, 2013).
Preparation of Functionalized Hexakisphenylethynylbenzenes
It serves as a starting material for synthesizing various functionalized hexakis(p-substituted-phenylethynyl)benzenes (Kobayashi & Kobayashi, 2004).
Synthesis of Substituted Benzene Derivatives
1,3,5-tribromo-2-iodobenzene is used in the synthesis of tri- and tetrasubstituted tin and mercury derivatives of benzene (Rot et al., 2000).
Photoelectron Experiments
The 1,3,5-tridehydrobenzene triradical, a derivative, is studied for its tight structural configuration to aid in the design and interpretation of photoelectron experiments (Slipchenko & Krylov, 2003).
Organic Transformations
1,2,Dibromobenzenes like 1,3,5-Tribromo-2-iodobenzene are valuable precursors for various organic transformations, especially those involving the formation of benzynes (Diemer, Leroux, & Colobert, 2011).
High Performance Applications
1,3,5-triiodo-2,4,6-trinitrobenzene (TITNB), which can be derived from 1,3,5-Tribromo-2-iodobenzene, exhibits good detonation performance and high thermal stability, making it suitable for high-performance applications like agent defeat weapons (Zhao et al., 2019).
Synthesis of Molecular Receptors
1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene, potentially derived from it, is a versatile molecular scaffold used in the synthesis of many molecular receptors (Wallace et al., 2005).
Development of Poly(arylene ether)s
Hyperbranched poly(arylene ether)s synthesized from derivatives of 1,3,5-Tribromo-2-iodobenzene show excellent thermal stability and higher glass transition temperatures than linear analogs (Banerjee et al., 2009).
Recyclable Iodoarene
2,4,6-tris(4-iodophenoxy)-1,3,5-triazine, a recyclable 'iodoarene' used for α-tosyloxylation of enolizable ketones, can be synthesized using 1,3,5-Tribromo-2-iodobenzene (Thorat et al., 2014).
Safety and Hazards
The safety information for “1,3,5-Tribromo-2-iodobenzene” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Mechanism of Action
Target of Action
This compound belongs to the class of organic compounds known as iodobenzenes . These are aromatic compounds containing one or more iodine atoms attached to a benzene
Mode of Action
As an iodobenzene, it may participate in electrophilic aromatic substitution reactions . The presence of multiple bromine atoms could also influence its reactivity.
properties
IUPAC Name |
1,3,5-tribromo-2-iodobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br3I/c7-3-1-4(8)6(10)5(9)2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUHDGOCAVMIQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)I)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br3I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10175859 | |
Record name | Benzene, 1-iodo-2,4,6-tribromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10175859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Tribromo-2-iodobenzene | |
CAS RN |
21521-51-7 | |
Record name | Benzene, 1-iodo-2,4,6-tribromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021521517 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 21521-51-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159038 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1-iodo-2,4,6-tribromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10175859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-IODO-2,4,6-TRIBROMOBENZENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.